![molecular formula C31H26N6O2S2 B2966580 N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide CAS No. 394227-74-8](/img/structure/B2966580.png)
N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups and rings, including a benzo[d]thiazol-2-ylamino group, a 1,2,4-triazole ring, and a naphthamide group .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, compounds with similar structures are often synthesized through multi-step reactions involving coupling reactions, oxidation, and substitution .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The benzo[d]thiazol-2-ylamino group, the 1,2,4-triazole ring, and the naphthamide group would all contribute to the overall structure .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the functional groups present in its structure. For instance, the amino group in the benzo[d]thiazol-2-ylamino group could potentially undergo reactions with acids or electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings would likely make the compound relatively non-polar and insoluble in water .Scientific Research Applications
Corrosion Inhibition
One area of application for benzothiazole derivatives is in corrosion inhibition. A study demonstrated the efficacy of benzothiazole derivatives as corrosion inhibitors for carbon steel in a hydrochloric acid solution. These compounds showed high inhibition efficiencies, suggesting their potential use in protecting steel structures against corrosion, which is critical in industrial applications, particularly in the oil and gas industry (Hu et al., 2016).
Antimicrobial and Anticancer Activities
Benzothiazole derivatives have been explored for their antimicrobial and anticancer properties. Research has identified several novel 4-thiazolidinones with benzothiazole moieties showing significant anticancer activity against various cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers. These findings highlight the potential of these compounds in the development of new anticancer therapies (Havrylyuk et al., 2010).
Future Directions
properties
IUPAC Name |
N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-(2,5-dimethylphenyl)-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H26N6O2S2/c1-19-14-15-20(2)25(16-19)37-27(17-32-29(39)23-11-7-9-21-8-3-4-10-22(21)23)35-36-31(37)40-18-28(38)34-30-33-24-12-5-6-13-26(24)41-30/h3-16H,17-18H2,1-2H3,(H,32,39)(H,33,34,38) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USQLMIZPDYOVJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=NN=C2SCC(=O)NC3=NC4=CC=CC=C4S3)CNC(=O)C5=CC=CC6=CC=CC=C65 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H26N6O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide |
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